4-(3-Fluorophenyl)piperidine-2,6-dione

Descripción

Chemical Naming and Structural Characteristics

4-(3-Fluorophenyl)piperidine-2,6-dione represents a heterocyclic organic compound belonging to the piperidine-2,6-dione family with a fluorinated aromatic substituent. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, indicating the presence of a fluorine atom at the meta position of the phenyl ring attached to the fourth carbon of the piperidine-2,6-dione core structure. The Chemical Abstracts Service registry number for this compound is 959246-81-2, providing a unique identifier for chemical database searches and regulatory documentation.

The structural architecture of this compound consists of a six-membered saturated nitrogen-containing ring with carbonyl groups at positions 2 and 6, creating a diketone functionality. The phenyl ring substitution at position 4 introduces aromatic character to the molecule, while the fluorine atom at the meta position of the phenyl ring contributes to the compound's electronic properties and potential reactivity patterns. This specific substitution pattern distinguishes it from other isomers such as 3-(3-Fluorophenyl)piperidine-2,6-dione, which has been separately documented in chemical databases.

The three-dimensional molecular geometry of this compound features conformational flexibility in the piperidine ring system, allowing for different spatial arrangements that influence its chemical behavior. The presence of the fluorine substituent affects the electron density distribution throughout the molecule, potentially impacting intermolecular interactions and chemical reactivity. The compound's structural characteristics make it suitable for various synthetic applications and research investigations in organic chemistry.

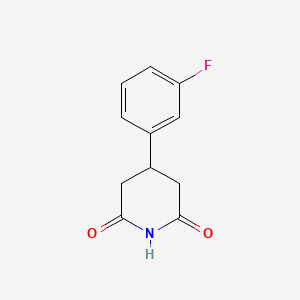

Structure

2D Structure

Propiedades

IUPAC Name |

4-(3-fluorophenyl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c12-9-3-1-2-7(4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCHNRJQUCGHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650719 | |

| Record name | 4-(3-Fluorophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959246-81-2 | |

| Record name | 4-(3-Fluorophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Michael Addition and Intramolecular Nucleophilic Substitution Route

Overview:

One efficient synthetic approach utilizes readily available acetates and acrylamides as starting materials. The reaction is promoted by potassium tert-butoxide, which facilitates a Michael addition followed by an intramolecular nucleophilic substitution to form the piperidine-2,6-dione ring system bearing the 3-fluorophenyl substituent.

- Michael addition of an acetate-derived nucleophile to an acrylamide bearing the 3-fluorophenyl group.

- Intramolecular nucleophilic substitution leading to cyclization and formation of the piperidine-2,6-dione core.

| Reagent/Condition | Role |

|---|---|

| Acetates | Nucleophile precursor |

| Acrylamides with 3-fluorophenyl | Michael acceptor |

| Potassium tert-butoxide | Base promoter for Michael addition |

| Solvent | Typically polar aprotic solvents |

| Temperature | Moderate heating to facilitate reaction |

- Utilizes abundant and inexpensive starting materials.

- One-pot reaction combining addition and cyclization.

- The reaction proceeds with good regioselectivity and yields.

- Potassium tert-butoxide is critical for activating the nucleophile and promoting cyclization.

- The method allows for easy modification of substituents by varying the acrylamide component.

Reduction and Condensation from Aryl-Piperidine Carbinols (Patent EP0223334B1)

Overview:

A patented method describes the preparation of aryl-piperidine carbinols, which can be further transformed into piperidine-2,6-dione derivatives including 4-(3-fluorophenyl)piperidine-2,6-dione. This involves the reduction of aryl-piperidine intermediates followed by oxidation or condensation steps.

- Synthesis of aryl-piperidine carbinols through reduction of suitable precursors.

- Oxidation or intramolecular condensation to form the piperidine-2,6-dione ring.

| Reagent/Condition | Role |

|---|---|

| Sodium borohydride or lithium aluminium hydride | Reducing agents for carbinol formation |

| Oxidizing agents (e.g., potassium permanganate) | Conversion to dione structure |

| Solvents | Diethyl ether, tetrahydrofuran, or similar |

| Temperature | Controlled low to moderate temperatures |

- Allows precise control over stereochemistry.

- Suitable for large-scale industrial synthesis due to robustness.

Alternative Synthetic Routes and Notes

- Direct substitution reactions on pre-formed piperidine-2,6-dione cores using nucleophiles such as amines or alcohols to introduce the 3-fluorophenyl group.

- Oxidative transformations to modify substituents post-cyclization.

- Oxidation reactions can convert the piperidine ring substituents into carboxylic acids or related functionalities.

- Reduction reactions can yield alcohol or amine derivatives, useful for further functionalization.

- Substitution reactions are often nucleophile-driven and depend on the electrophilicity of the piperidine ring carbons.

- The Michael addition/intramolecular substitution route relies on base-promoted nucleophilic attack and ring closure.

- Reduction and oxidation steps are carefully controlled to avoid degradation of the fluorophenyl substituent.

- The stability of the fluorine atom on the phenyl ring under various reaction conditions is a key consideration in method development.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

4-(3-Fluorophenyl)piperidine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Cereblon Ligands and PROTACs

One of the primary applications of 4-(3-Fluorophenyl)piperidine-2,6-dione is as a building block in the design of cereblon ligands for Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents that harness the ubiquitin-proteasome system to selectively degrade target proteins, offering a novel approach to treating diseases such as cancer. The compound's ability to bind to cereblon, a component of the E3 ubiquitin ligase complex, facilitates the recruitment of target proteins for ubiquitination and subsequent degradation.

Anticancer Activity

Research has demonstrated that derivatives of piperidine compounds, including this compound, exhibit potential anticancer activity. For instance, studies utilizing three-component reactions have shown that certain derivatives can induce apoptosis in cancer cell lines more effectively than standard treatments like bleomycin . The structural modifications in these derivatives enhance their interaction with protein binding sites, thereby increasing their efficacy.

Neurological Applications

Alzheimer's Disease Therapy

The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit key enzymes involved in neurotransmitter breakdown, specifically acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial for cognitive function . The unique structural properties of this compound contribute to its ability to cross the blood-brain barrier, enhancing its therapeutic potential.

Anti-inflammatory Properties

Tumor Necrosis Factor Inhibition

this compound derivatives have been explored as inhibitors of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. These compounds have shown promise in treating various inflammatory conditions by modulating immune responses and reducing inflammation . The ability to inhibit TNF-α release positions these compounds as potential treatments for autoimmune diseases and inflammatory disorders.

Data Table: Summary of Applications

Case Studies and Research Insights

- PROTAC Development : A study focused on the synthesis of various piperidine derivatives highlighted the effectiveness of this compound as a cereblon ligand. The research demonstrated that these ligands could successfully recruit target proteins for degradation, showcasing their potential in cancer therapy.

- Alzheimer's Disease Research : A comparative study on piperidine derivatives indicated that modifications leading to increased brain exposure significantly improved the compounds' efficacy against acetylcholinesterase and butyrylcholinesterase enzymes. This research underscores the importance of structural optimization in developing effective Alzheimer's therapies .

- Anti-inflammatory Studies : Investigations into TNF-α inhibitors derived from piperidine-2,6-dione have revealed their capacity to reduce inflammation markers significantly in preclinical models. These findings suggest a viable pathway for developing new treatments for chronic inflammatory conditions .

Mecanismo De Acción

The mechanism of action of 4-(3-Fluorophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. As a cereblon ligand, it binds to the cereblon protein, which is part of the E3 ubiquitin ligase complex. This binding leads to the recruitment of target proteins for ubiquitination and subsequent degradation by the proteasome . This mechanism is exploited in the development of PROTAC drugs, which aim to selectively degrade disease-causing proteins.

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

4-(4-Fluorophenyl)-3,5-dicyano-2,6-piperidinedione (4h)

- Structure: Differs in the fluorine position (para vs. meta) and includes two cyano groups at C3 and C3.

- Properties: Melting point (245–247°C) is elevated due to increased crystallinity from cyano groups. IR spectra show distinct CN stretches at 2274 cm⁻¹, absent in the target compound .

- Applications: Primarily a synthetic intermediate; cyano groups may facilitate further functionalization.

3-Phenylpiperidine-2,6-dione Derivatives

- Structure : Substitution at C3 (vs. C4) with phenyl and alkylpiperazinyl groups.

- Properties : Lower symmetry reduces melting points. Piperazine moieties enhance solubility and enable interactions with biological targets (e.g., neurotransmitter receptors) .

- Applications: Explored for central nervous system (CNS) activity due to structural similarity to known pharmacophores.

Functional Group Modifications

Yunnan Actinocycloheximide

- Structure : 4-[2-(3,5-Dimethyl-2-oxo-cyclohexyl)-2-hydroxy-ethyl] substituent introduces steric bulk and hydrophobicity.

- Properties : Detection via HPLC highlights its complexity and need for precise quantification .

1-Hydroxy-3-methyl-3-(4-aminophenyl)piperidine-2,6-dione (3e)

Pharmacological Derivatives

PROTAC Derivatives (e.g., 3-(4-((2-(2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethoxy)ethyl)amino)-1-oxo-6-(trifluoromethyl)isoindolin-2-yl)piperidine-2,6-dione)

- Structure : Incorporates trifluoromethyl and polyether chains for targeted protein degradation.

- Applications : Utilized in proteolysis-targeting chimeras (PROTACs) for cancer therapy .

Morpholinomethyl-Benzyl Derivatives

- Structure : Morpholine and benzyl ether groups enhance solubility and target engagement.

- Applications : Investigated for autoimmune diseases like systemic lupus erythematosus .

Comparative Data Table

Key Findings and Implications

- Substituent Position : Meta-fluorine in the target compound may offer superior electronic modulation compared to para-fluorine in 4h, influencing reactivity and target interactions.

- Functional Groups: Cyano groups (4h) increase reactivity but reduce solubility, whereas hydroxyl/amino groups (3e) enhance aqueous compatibility.

- Pharmacological Potential: Structural complexity (e.g., PROTACs) expands therapeutic applications but complicates synthesis .

Actividad Biológica

4-(3-Fluorophenyl)piperidine-2,6-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields including antiviral and antibacterial research.

- Molecular Formula : CHFNO

- Molecular Weight : 207.204 g/mol

- CAS Number : 959246-81-2

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in antiviral and antibacterial domains. Its structure allows for interaction with various biological targets, making it a subject of extensive research.

Antiviral Activity

Recent studies have shown that derivatives of piperidine-2,6-dione, including those with fluorophenyl substitutions, possess antiviral properties. For instance:

- 3-Fluorophenyl Derivative : In vitro tests indicated moderate protection against viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1), with specific derivatives showing protective effects in cell lines .

Antibacterial Activity

The antibacterial potential of this compound has been evaluated against various bacterial strains. The presence of electron-withdrawing groups like fluorine enhances the compound's activity against Gram-positive and Gram-negative bacteria. Notable findings include:

- Inhibition Studies : Compounds with similar structures demonstrated significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, indicating the importance of substituent groups in enhancing bioactivity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The fluorine atom plays a crucial role in modulating the electronic properties of the compound, which influences its binding affinity to enzymes or receptors involved in viral replication and bacterial metabolism.

Study 1: Antiviral Efficacy

A study focusing on the antiviral efficacy of piperidine derivatives revealed that compounds with a fluorophenyl substitution exhibited promising activity against HIV-1. The study highlighted that structural modifications significantly impacted their antiviral potential .

Study 2: Antibacterial Screening

In a comprehensive screening of synthesized piperidine derivatives, several compounds demonstrated notable antibacterial activity. The study reported that the presence of halogen substituents enhanced the inhibitory effects against pathogenic bacteria .

Data Summary

| Activity Type | Target Organisms | IC Values | Remarks |

|---|---|---|---|

| Antiviral | CVB-2, HSV-1 | Moderate (specific values not disclosed) | Effective against viral replication |

| Antibacterial | Staphylococcus aureus | 54 μM (CC) | Significant inhibition observed |

| Escherichia coli | 100 μM (CC) | Activity varies with structural modifications |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-(3-Fluorophenyl)piperidine-2,6-dione, and how can experimental design minimize variability?

- Methodological Answer : Employ factorial design of experiments (DOE) to systematically evaluate variables such as temperature, solvent polarity, and catalyst concentration. For example, a 2³ factorial design can identify interactions between these factors and optimize yield while reducing trial-and-error approaches . DOE also enables statistical validation of reproducibility, critical for scaling reactions.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy. HPLC quantifies purity by resolving impurities, while ¹H/¹³C NMR confirms structural fidelity, particularly the fluorophenyl and piperidine-dione moieties. Cross-validate with Fourier-transform infrared spectroscopy (FTIR) to detect functional groups (e.g., ketone C=O stretches) .

Q. What safety protocols are critical when handling fluorinated piperidine derivatives?

- Methodological Answer : Follow hazard codes H300-H313 (acute toxicity, skin irritation) by using fume hoods, nitrile gloves, and closed-system reactors. Waste must be segregated for specialized disposal to avoid environmental contamination, as outlined in safety guidelines for halogenated compounds .

Advanced Research Questions

Q. How can polymorphic forms of this compound impact its pharmacological activity, and what methods identify these variations?

- Methodological Answer : Polymorphism alters solubility and bioavailability. Use X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to detect crystalline forms. For metastable polymorphs, employ solvent-mediated crystallization under controlled humidity and temperature . Computational tools like density functional theory (DFT) can predict stability hierarchies among polymorphs .

Q. What strategies resolve contradictions in crystallographic data for fluorophenyl-piperidine derivatives?

- Methodological Answer : Address discrepancies (e.g., bond angles, torsion angles) by refining crystallographic models using software like SHELX or OLEX2. Cross-reference with analogous structures (e.g., ethyl 4-anilino-2,6-bis(4-chlorophenyl)-1-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylate) to validate lattice parameters .

Q. How can AI-driven simulations enhance the design of this compound derivatives for targeted applications?

- Methodological Answer : Integrate COMSOL Multiphysics with quantum mechanical calculations to model reaction pathways and predict intermediates. Machine learning algorithms trained on existing datasets (e.g., ICReDD’s reaction path libraries) can prioritize synthetic routes with high thermodynamic favorability .

Q. What experimental-computational hybrid approaches validate reaction mechanisms involving fluorinated piperidines?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O or ²H) to trace kinetic isotope effects in key steps like ring-opening or fluorophenyl coupling. Pair with transition-state simulations (e.g., Gaussian 16) to map energy barriers and confirm proposed mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.